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Abstract
BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1), an enzyme pivotal in the intracellular conversion of inactive cortisone to active cortisol.

Elevated cortisol levels in adipose tissue are strongly implicated in the pathophysiology of

obesity and metabolic syndrome. By modulating this key enzymatic step, BI-135585 presents a

promising therapeutic avenue for the treatment of obesity. This technical guide provides a

comprehensive overview of the preclinical and clinical data on BI-135585, its mechanism of

action, and its potential in obesity research. While detailed, step-by-step experimental protocols

from proprietary studies are not publicly available, this guide synthesizes the existing scientific

literature to offer a thorough understanding of the compound's profile.

Introduction: The Role of 11β-HSD1 in Obesity
Obesity is a complex metabolic disorder characterized by excessive fat accumulation.

Glucocorticoids, such as cortisol, play a crucial role in adipocyte differentiation and function.

While circulating cortisol levels are often not elevated in individuals with obesity, the

intracellular concentration of cortisol within adipose tissue can be significantly increased due to

the action of 11β-HSD1.[1] This enzyme converts inactive cortisone to active cortisol, thereby

amplifying glucocorticoid receptor activation within adipocytes.[2][3]
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Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity and

features of the metabolic syndrome, highlighting the enzyme's causal role in these conditions.

[2][4] Conversely, 11β-HSD1 knockout mice are protected from diet-induced obesity.[1][4]

Therefore, the inhibition of 11β-HSD1 is a compelling therapeutic strategy for obesity.

BI-135585: A Selective 11β-HSD1 Inhibitor
BI-135585 is an oxazinanone-based, potent, and selective inhibitor of 11β-HSD1.[5] Its

therapeutic potential lies in its ability to reduce intracellular cortisol levels in key metabolic

tissues like adipose tissue and the liver.

Preclinical Data
Preclinical studies have demonstrated the potent inhibitory activity of BI-135585 on 11β-HSD1.

Parameter Value Species/Tissue Reference

IC50 4.3 nM Human Adipocytes [5]

IC80 53 nM
Primary Human

Adipose Tissue
[5]

Oral administration of BI-135585 to cynomolgus monkeys resulted in the inhibition of 11β-

HSD1 activity in adipose tissue, demonstrating its in vivo efficacy.[5]

Clinical Data
BI-135585 has been evaluated in Phase I and II clinical trials. A study involving healthy

volunteers and patients with type 2 diabetes provided key insights into its safety,

pharmacokinetics, and pharmacodynamics.[6]
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Parameter Finding Study Population Reference

Safety

No major safety

issues reported. Well-

tolerated over 14

days.

Healthy volunteers

and patients with

T2DM

[6]

Pharmacokinetics

Half-life of 55-65

hours, supporting

once-daily dosing.

Dose-proportional

exposure.

Patients with T2DM [6]

Pharmacodynamics

(Liver)

Decreased urinary

THF/THE ratio,

indicating 11β-HSD1

inhibition in the liver.

Patients with T2DM [6]

Pharmacodynamics

(Adipose Tissue)

Single 200 mg dose:

90% median inhibition

of 11β-HSD1. 14-day

treatment (5-200

mg/day): ≤31%

median inhibition of

11β-HSD1.

Healthy volunteers

and patients with

T2DM

[6]

A notable observation from the clinical study was the discrepancy in 11β-HSD1 inhibition in

adipose tissue between single and multiple dosing regimens.[6] This suggests that further

investigation is needed to optimize dosing for sustained target engagement in this key tissue

for obesity.

Mechanism of Action and Signaling Pathway
BI-135585 exerts its therapeutic effect by inhibiting the conversion of inactive cortisone to

active cortisol within cells, primarily in adipocytes and hepatocytes. This reduction in

intracellular cortisol leads to a cascade of downstream effects that counter the development of

obesity.
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Figure 1. Signaling pathway of 11β-HSD1 in adipocytes and the inhibitory action of BI-135585.

Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies involving

BI-135585 are proprietary and not fully available in the public domain. However, based on the

methodologies described in the published literature, the following outlines the general

approaches used.

In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the in vitro potency of BI-135585 in inhibiting 11β-HSD1 activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b606072?utm_src=pdf-body-img
https://www.benchchem.com/product/b606072?utm_src=pdf-body
https://www.benchchem.com/product/b606072?utm_src=pdf-body
https://www.benchchem.com/product/b606072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Procedure:

Cell Culture: Human adipocytes or primary human adipose stromal cells are cultured under

standard conditions.

Incubation: Cells are incubated with varying concentrations of BI-135585.

Substrate Addition: A known amount of cortisone, often radioactively labeled, is added to the

cell culture.

Steroid Extraction: After a defined incubation period, steroids are extracted from the cell

lysate and supernatant.

Analysis: The conversion of cortisone to cortisol is quantified using techniques such as thin-

layer chromatography or liquid chromatography-mass spectrometry.

IC50 Calculation: The concentration of BI-135585 that inhibits 50% of 11β-HSD1 activity

(IC50) is calculated.

In Vivo Assessment of 11β-HSD1 Activity in Adipose
Tissue (Clinical)
Objective: To measure the in vivo inhibition of 11β-HSD1 in adipose tissue following

administration of BI-135585.

General Procedure:

Subject Dosing: Healthy volunteers or patients with type 2 diabetes are administered single

or multiple doses of BI-135585 or placebo.

Adipose Tissue Biopsy: Subcutaneous adipose tissue biopsies are obtained at specified time

points post-dosing.

Ex Vivo Incubation: The biopsy samples are incubated with a tracer, such as deuterated

cortisone, to measure the conversion to deuterated cortisol.
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Analysis: The ratio of deuterated cortisol to deuterated cortisone is determined using mass

spectrometry to quantify 11β-HSD1 activity.

Inhibition Calculation: The percentage inhibition of 11β-HSD1 activity is calculated by

comparing the results from the BI-135585-treated group to the placebo group.
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Figure 2. General experimental and developmental workflow for BI-135585 in obesity
research.

Future Directions and Conclusion
BI-135585 has demonstrated promise as a selective 11β-HSD1 inhibitor with a favorable safety

and pharmacokinetic profile. The potent inhibition of 11β-HSD1 in the liver and, acutely, in

adipose tissue supports its potential as a therapeutic agent for obesity and related metabolic

disorders.

Key areas for future research include:

Optimizing Dosing for Adipose Tissue: Further studies are needed to understand the

discrepancy in adipose tissue 11β-HSD1 inhibition between single and multiple doses and to

establish a dosing regimen that ensures sustained target engagement.

Long-Term Efficacy in Obesity: While the primary focus of initial clinical trials was on type 2

diabetes, dedicated long-term studies are required to evaluate the efficacy of BI-135585 on

weight reduction and body composition in individuals with obesity.

Combination Therapies: Investigating the potential synergistic effects of BI-135585 in

combination with other anti-obesity medications could offer enhanced therapeutic benefits.
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In conclusion, the selective inhibition of 11β-HSD1 by BI-135585 represents a targeted and

mechanistically sound approach to addressing the underlying pathophysiology of obesity.

Continued research and clinical development will be crucial in fully elucidating its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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